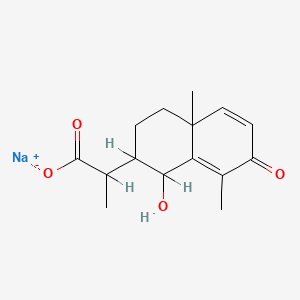
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- is a complex organic compound with a unique structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by its multiple functional groups, including a hydroxy group, a carboxyl group, and a ketone group
Preparation Methods
The synthesis of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves several steps. The starting material is typically naphthalene, which undergoes a series of reactions to introduce the necessary functional groups. Common synthetic routes include:
Oxidation: Naphthalene is oxidized to form naphthaleneacetic acid.
Hydrogenation: The naphthaleneacetic acid is then hydrogenated to introduce the hexahydro structure.
Functional Group Introduction: Various reagents are used to introduce the hydroxy, ketone, and carboxyl groups.
Salt Formation: The final step involves the formation of the monosodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on cell signaling pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- involves its interaction with specific molecular targets and pathways. The hydroxy and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The ketone group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds to 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- include:
2-Naphthylacetic acid: Lacks the hexahydro structure and additional functional groups.
1-Naphthaleneacetic acid: Differs in the position of the acetic acid group.
Naphthalene-1,2-dicarboxylic acid: Contains two carboxyl groups instead of one.
The uniqueness of 2-Naphthaleneacetic acid, 1,2,3,4,4a,7-hexahydro-1-hydroxy-alpha,4a,8-trimethyl-7-oxo-, monosodium salt, (alphaS,1S,2S,4aS)- lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
6106-18-9 |
|---|---|
Molecular Formula |
C15H19NaO4 |
Molecular Weight |
286.30 g/mol |
IUPAC Name |
sodium;2-(1-hydroxy-4a,8-dimethyl-7-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C15H20O4.Na/c1-8(14(18)19)10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)17;/h5,7-8,10,13,17H,4,6H2,1-3H3,(H,18,19);/q;+1/p-1 |
InChI Key |
QSSKJSNGFQIMAP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C(C(CCC2(C=CC1=O)C)C(C)C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


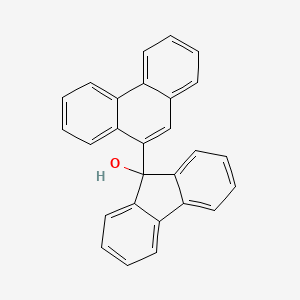
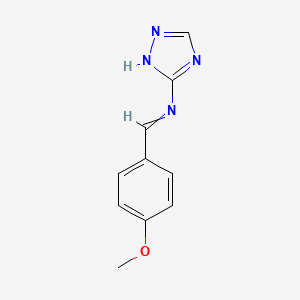
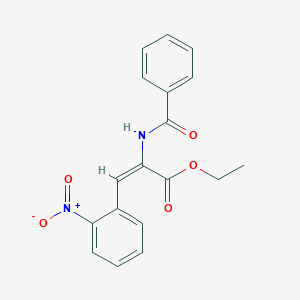



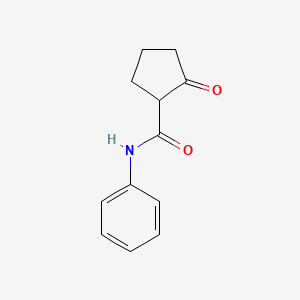

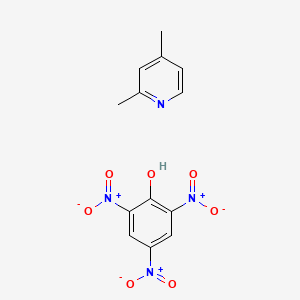
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
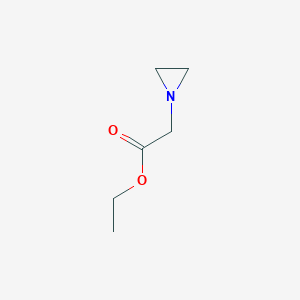
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
